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Compound of Interest

Compound Name: Lck inhibitor 2

Cat. No.: B1674660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lck Inhibitor 2's performance against other

tyrosine kinases, supported by experimental data. The objective is to offer a clear perspective

on the inhibitor's selectivity profile for researchers in drug discovery and chemical biology.

Introduction to Lck Inhibitor 2
Lck Inhibitor 2 is a potent, ATP-competitive inhibitor of the lymphocyte-specific protein tyrosine

kinase (Lck), a key enzyme in T-cell activation and proliferation. As a member of the Src family

of tyrosine kinases, Lck shares structural homology with other family members, making inhibitor

selectivity a critical aspect of its therapeutic potential. Understanding the cross-reactivity profile

of Lck Inhibitor 2 is essential for interpreting experimental results and predicting potential off-

target effects. This bis-anilinopyrimidine compound has been evaluated for its inhibitory activity

against a broad panel of kinases.

Quantitative Analysis of Kinase Inhibition
The inhibitory activity of Lck Inhibitor 2 and its analogs has been assessed against a panel of

tyrosine kinases. The following table summarizes the publicly available half-maximal inhibitory

concentration (IC50) values, providing a quantitative measure of the inhibitor's potency against

various kinases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1674660?utm_src=pdf-interest
https://www.benchchem.com/product/b1674660?utm_src=pdf-body
https://www.benchchem.com/product/b1674660?utm_src=pdf-body
https://www.benchchem.com/product/b1674660?utm_src=pdf-body
https://www.benchchem.com/product/b1674660?utm_src=pdf-body
https://www.benchchem.com/product/b1674660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target IC50 (nM) Kinase Family

Lck 13 Src Family

Lyn 3 Src Family

Btk 9 / 26 Tec Family

Txk 2 Tec Family

Note: The data presented is based on in vitro kinase assays. The IC50 values for Btk are

presented as two reported figures. This data is derived from a broader kinase screen where the

compound was reported to inhibit 48 kinases with greater than 99% inhibition at a 10 µM

concentration, with Kd values for 16 of those kinases determined to be below 100 nM[1][2]. A

more comprehensive dataset from the full kinase screen is available in the supplementary

materials of the cited primary literature[3].

Experimental Methodologies
The determination of kinase inhibitor potency and selectivity is commonly performed using in

vitro kinase activity assays. A widely used method is the ADP-Glo™ Kinase Assay, which

quantifies the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the general steps for assessing the inhibitory activity of a compound like

Lck Inhibitor 2 against a panel of tyrosine kinases.

1. Reagent Preparation:

Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL
BSA).
Reconstitute the kinase, substrate, and ATP to their desired concentrations in the reaction
buffer.
Prepare a serial dilution of Lck Inhibitor 2 in the reaction buffer.

2. Kinase Reaction:

In a 384-well plate, add the kinase and the serially diluted inhibitor.
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Initiate the kinase reaction by adding the substrate and ATP mixture.
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

3. ATP Depletion:

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the
remaining ATP.
Incubate at room temperature for 40 minutes.

4. ADP to ATP Conversion and Signal Detection:

Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP.
This reagent also contains luciferase and luciferin to produce a luminescent signal
proportional to the ATP concentration.
Incubate at room temperature for 30-60 minutes.

5. Data Analysis:

Measure the luminescence using a plate reader.
The luminescent signal is inversely proportional to the activity of the kinase in the presence
of the inhibitor.
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the experimental workflow and the biological context of

Lck inhibition, the following diagrams are provided.
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Kinase Inhibitor Profiling Workflow
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T-Cell Receptor Signaling Pathway and Lck Inhibition

Conclusion
Lck Inhibitor 2 demonstrates high potency against its primary target, Lck, as well as significant

activity against other members of the Src and Tec kinase families. This cross-reactivity profile

highlights the importance of comprehensive kinase screening in the development and
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application of targeted inhibitors. While the available data provides a valuable snapshot of its

selectivity, the full kinome scan would offer a more complete picture for predicting potential

therapeutic applications and off-target effects. Researchers utilizing this inhibitor should

consider its activity against related kinases when interpreting experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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